

A-385358 Shines in GPR120 Knockout Models, Validating its Therapeutic Potential

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For researchers in metabolic and inflammatory diseases, the selective GPR120 agonist **A-385358**, also known as Compound A (cpdA), has demonstrated significant efficacy in preclinical studies, with its mechanism of action further clarified through the use of GPR120 knockout (KO) models. These studies provide compelling evidence for the critical role of GPR120 in mediating the compound's beneficial effects on insulin resistance and chronic inflammation.

A pivotal study provides a direct comparison of the effects of **A-385358** in wild-type (WT) and GPR120 KO mice fed a high-fat diet (HFD). The results unequivocally show that the therapeutic benefits of **A-385358** are entirely dependent on the presence of the GPR120 receptor. In GPR120 KO mice, the compound failed to produce the improvements in glucose tolerance, insulin sensitivity, and anti-inflammatory responses observed in their WT counterparts.[1][2] This highlights the specificity of **A-385358** and validates the GPR120 receptor as a key therapeutic target.

In Vivo Efficacy of A-385358: A Comparative Analysis

Oral administration of **A-385358** to HFD-fed obese WT mice resulted in marked improvements in metabolic parameters. However, these effects were completely absent in GPR120 KO mice, underscoring the compound's on-target activity.



Metabolic Parameters in HFD-Fed Mice Treated with A-385358

Parameter	Wild-Type (WT) + A- 385358	GPR120 KO + A- 385358	Key Finding
Glucose Tolerance (GTT)	Significantly improved	No improvement	GPR120 is essential for A-385358- mediated improvement in glucose disposal.[1]
Insulin Sensitivity (ITT)	Markedly increased	No effect	The insulin-sensitizing action of A-385358 is GPR120-dependent.
Plasma Insulin (during GTT)	Decreased (indicating improved insulin sensitivity)	Remained elevated	A-385358 reduces hyperinsulinemia via GPR120.[1]
Hepatic Steatosis	Decreased	No change	GPR120 activation by A-385358 ameliorates fatty liver.[2][3]
Adipose Tissue Inflammation	Reduced inflammatory markers	No reduction in inflammatory markers	The anti-inflammatory effects in adipose tissue are mediated by GPR120.[4]

Hyperinsulinemic-Euglycemic Clamp Studies

Further validation of **A-385358**'s insulin-sensitizing effects comes from hyperinsulinemic-euglycemic clamp studies, a gold-standard method for assessing insulin action.



Clamp Parameter	Wild-Type (WT) + A- 385358	GPR120 KO + A- 385358	Implication
Glucose Infusion Rate (GIR)	Increased	No change	A-385358 enhances whole-body insulin sensitivity through GPR120.[1]
Insulin-Stimulated Glucose Disposal Rate (IS-GDR)	Increased	No change	Improved glucose uptake into peripheral tissues is GPR120- dependent.[1]
Hepatic Glucose Production (HGP) Suppression	Increased suppression	No change in suppression	A-385358 improves hepatic insulin sensitivity via GPR120.[1]

Comparison with Other GPR120 Agonists

While **A-385358** has shown robust effects, other synthetic GPR120 agonists have also been evaluated in preclinical models, providing a broader context for its performance.



Agonist	Key Features & Findings in Preclinical Models
TUG-891	A potent and selective GPR120 agonist.[5] Studies have shown it can reduce body weight and fat mass in mice, and these effects are absent in GPR120 KO mice.[6] TUG-891 has also been shown to modulate fat taste perception and preference in a GPR120-dependent manner.[7]
LY2881835	While primarily a GPR40 agonist, its specificity has been confirmed using GPR120 KO mice, where it still exerted its glucose-lowering effects, demonstrating its lack of significant GPR120 agonism. This highlights the importance of using KO models to confirm target engagement.

Experimental Methodologies

The validation of **A-385358** in GPR120 knockout models involved several key experimental protocols:

Animal Models and Treatment

Male GPR120 knockout mice and wild-type littermates were used in the studies.[8] The mice were fed a high-fat diet (60% of calories from fat) for a specified period to induce obesity and insulin resistance.[1] **A-385358** was administered orally, mixed with the high-fat diet.[1]

Oral Glucose Tolerance Test (OGTT)

Following a fasting period (typically 6 hours), a baseline blood glucose measurement was taken from the tail vein.[9][10] Mice were then administered a bolus of glucose (2 g/kg body weight) via oral gavage.[11] Blood glucose levels were subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration to assess glucose clearance.[9][12]



Insulin Tolerance Test (ITT)

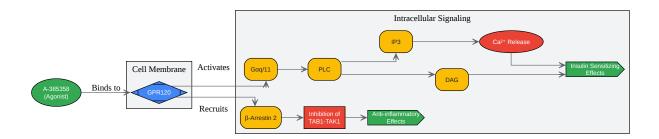
After a short fasting period (around 4-6 hours), a baseline blood glucose level was measured. Mice were then given an intraperitoneal injection of human insulin (0.75 U/kg body weight). Blood glucose levels were monitored at several intervals (e.g., 15, 30, 45, and 60 minutes) after the insulin injection to determine the rate of glucose disposal.[12]

Hyperinsulinemic-Euglycemic Clamp

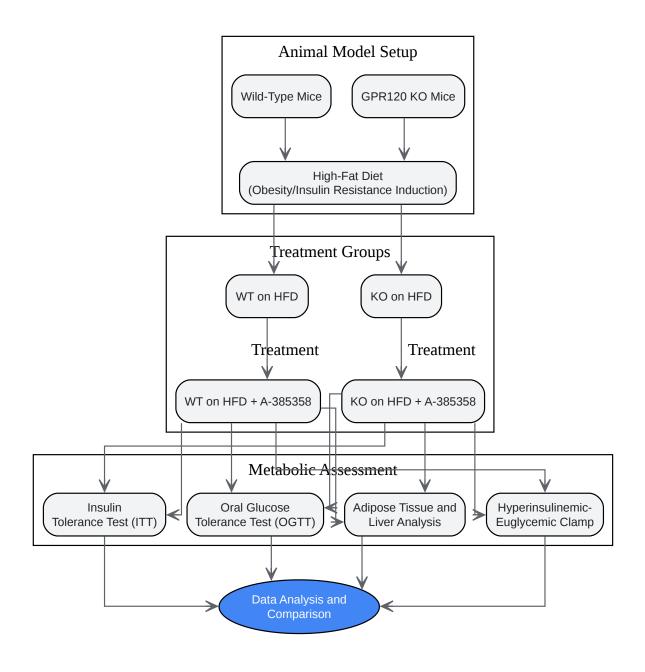
This procedure involves a continuous infusion of insulin to maintain a high insulin level, while glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

GPR120 Signaling and Experimental Workflow GPR120 Signaling Pathway









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